N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-1-naphthamide
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Overview
Description
N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene core linked to a pyrimidine moiety through an ethylamino bridge, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene-1-carboxylic acid derivative, which is then coupled with an amine derivative of pyrimidine. The reaction conditions often require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the compound’s functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1,4-dicarboxylic acid derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)NAPHTHALENE-1-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Industry: Utilized in the development of advanced materials and coatings with specific functional properties.
Mechanism of Action
The mechanism of action of N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Molecular docking studies have shown that the compound can interact with proteins involved in inflammation and cancer pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
Compared to these similar compounds, N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)NAPHTHALENE-1-CARBOXAMIDE stands out due to its unique combination of a naphthalene core and a pyrimidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H23N5O |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C24H23N5O/c1-3-25-24-26-16(2)15-22(29-24)27-18-11-13-19(14-12-18)28-23(30)21-10-6-8-17-7-4-5-9-20(17)21/h4-15H,3H2,1-2H3,(H,28,30)(H2,25,26,27,29) |
InChI Key |
OTXMKHOLLQZVAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)C |
Origin of Product |
United States |
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